Compound Description: This compound, identified as 6, serves as a potent positive inotrope in canine models. Researchers investigated its lactam analogs, aiming to understand structure-activity relationships for inotropic activity.
Relevance:N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide shares the critical 1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl moiety with the target compound N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide. This shared substructure suggests potential similarities in their biological activity profiles and serves as a starting point for exploring modifications to enhance inotropic potency.
Compound Description: This compound, designated as 16, is a lactam analog of N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide (6). It exhibits inotropic activity with an ED50 of 24 µg/kg in anesthetized dogs.
Relevance: Similar to the target compound N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide, 1,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one contains the 1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl group. The presence of this shared pharmacophore suggests the importance of this structure for inotropic activity and underscores the potential of exploring variations around this core for developing novel cardiotonic agents.
Compound Description: Known as LY195115 or compound 20, this molecule is a geminal dimethyl analog of 1,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one (16). It displays significantly enhanced inotropic potency compared to 16, with an intravenous ED50 of 6.8 µg/kg and remarkable oral activity (ED50 ~25 µg/kg) in conscious dogs. Notably, LY195115 demonstrates prolonged inotropic effects, lasting over 8 hours. Studies have also shown it to be a potent inhibitor of cAMP phosphodiesterase derived from canine cardiac sarcoplasmic reticulum, suggesting a potential mechanism for its inotropic action.
Relevance:LY195115 is highly relevant to the target compound N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide due to the shared 1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl pharmacophore. The success of LY195115 as a potent and long-acting oral inotrope emphasizes the significance of this structural motif for inotropic activity. The modifications introduced in LY195115 compared to 16, specifically the geminal dimethyl substitution, highlight the impact of subtle structural changes on both potency and pharmacokinetic properties. This information can guide further optimization of the target compound, potentially enhancing its inotropic activity and pharmacokinetic profile.
Compound Description: Identified as compound 11, this molecule is a 4-methyl analog of LY195115. It displays even greater potency compared to LY195115, achieving an intravenous ED50 of 1.5 µg/kg in anesthetized dogs. Compound 11 is also orally active, exhibiting a sustained inotropic effect for more than 7 hours in conscious dogs at a dose of 50 µg/kg. It potently inhibits cAMP phosphodiesterase derived from canine cardiac sarcoplasmic reticulum (IC50 = 13 nM), reinforcing the role of this enzyme in the mechanism of action for this class of dihydropyridazinones.
Relevance:1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)-2H-indol-2-one shares the core 1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl motif with the target compound N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide. The exceptional potency and long duration of action exhibited by compound 11, along with its oral activity, make it a valuable reference point for optimizing the target compound. The inclusion of the 4-methyl group in compound 11 offers insights into further structural modifications that might significantly enhance the inotropic potency and pharmacokinetic properties of the target compound.
Compound Description: This compound represents the pure (-)-enantiomer of [[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrozono]propanedinitrile. Its synthesis involves resolving a racemic mixture using L-tartaric acid. This enantiomer, and its pharmaceutically acceptable salts, exhibit cardiotonic activity and are intended for use in pharmaceutical compositions.
Relevance:(-)-[[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrozono]propanedinitrile shares the 1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl group with the target compound N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide. While their core structures differ, the shared presence of this specific dihydropyridazinone derivative suggests a potential connection in their mechanisms of cardiotonic action. Investigating the pharmacological profile of this enantiomer could provide insights into the importance of stereochemistry and further guide modifications of the target compound for optimizing its cardiotonic activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.